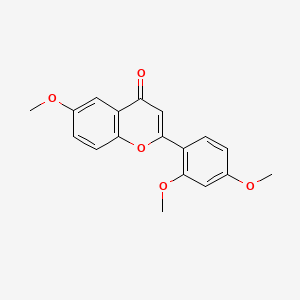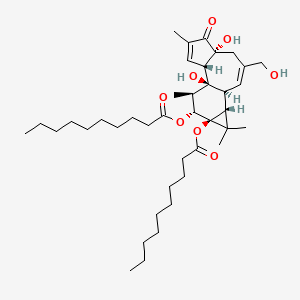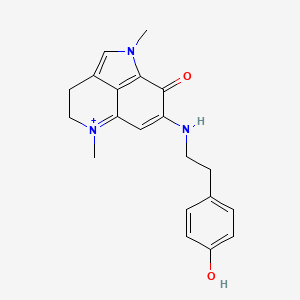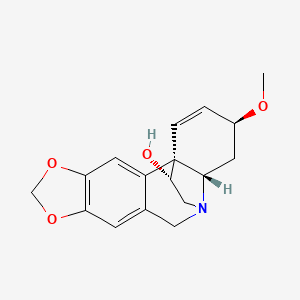
Tridihexethyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridihexethyl bromide is an organic bromide salt. It contains a tridihexethyl.
Scientific Research Applications
Effect of Bromide Ions on Disinfection Byproducts
- Study on Disinfection Byproducts : Research explored the impact of bromide ions on the formation and speciation of disinfection byproducts during chlorination. It was found that the presence of bromide ions influenced the yield and type of trihalomethanes and haloacetic acids formed during water treatment processes (Hua, Reckhow, & Kim, 2006).
Bromide in Environmental and Biological Systems
- Groundwater Recharge Assessment Using Bromide Tracers : Tritium and bromide tracers were used to evaluate groundwater recharge under different land use practices in Hebei Plain, China. This study highlighted the effectiveness of bromide as a tracer in environmental research (Wang, Jin, Nimmo, Yang, & Wang, 2008).
Applications in Organic Chemistry and Catalysis
- Heck Reactions in Phosphonium Salt Ionic Liquids : A study demonstrated that Heck cross-coupling reactions of aryl iodides and bromides with olefins yield excellent results in certain phosphonium salt ionic liquids. This research shows the utility of bromide compounds in facilitating organic reactions (Gerritsma, Robertson, McNulty, & Capretta, 2004).
Analytical Applications
- Gas-Chromatographic Method for Detecting Bromide : A method was developed for the quantitative determination of bromide in biological fluids using gas chromatography. This technique underscores the importance of bromide in analytical chemistry (Maiorino, Gandolfi, & Sipes, 1980).
properties
Product Name |
Tridihexethyl bromide |
|---|---|
Molecular Formula |
C21H36BrNO |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;bromide |
InChI |
InChI=1S/C21H36NO.BrH/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NXKAZKHSCKBZCB-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
Canonical SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1211309.png)
![3-(2-Furanylmethyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1211310.png)





![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)





